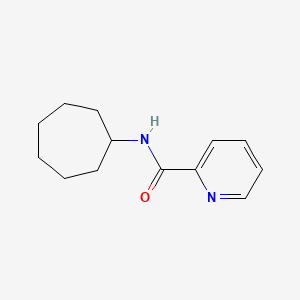

N-cycloheptylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(12-9-5-6-10-14-12)15-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRXABGPKJMHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-cycloheptylpyridine-2-carboxamide CAS 899374-11-9 properties

CAS: 899374-11-9 Class: Picolinamide Derivative / N-Alkylheterocyclic Amide Role: Medicinal Chemistry Building Block & Ligand Scaffold

Executive Summary

N-Cycloheptylpyridine-2-carboxamide (CAS 899374-11-9) is a lipophilic derivative of picolinamide (pyridine-2-carboxamide). It serves as a critical "privileged structure" in drug discovery, particularly in the design of kinase inhibitors (e.g., HPK1), metalloenzyme modulators, and antimycobacterial agents. Its structural core features a bidentate coordination motif capable of chelating transition metals or forming dual hydrogen bonds within protein active sites, while the cycloheptyl moiety provides significant hydrophobic bulk, enhancing membrane permeability and van der Waals interactions in lipophilic pockets.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound balances the polarity of the picolinamide headgroup with the lipophilicity of the cycloheptyl tail.

Identification Data

| Parameter | Detail |

| IUPAC Name | N-cycloheptylpyridine-2-carboxamide |

| CAS Number | 899374-11-9 |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| SMILES | O=C(NC1CCCCCC1)C2=CC=CC=N2 |

| InChIKey | Predicted based on structure |

Physicochemical Properties (Calculated/Class-Based)

| Property | Value | Significance |

| LogP (Predicted) | 2.8 – 3.2 | Indicates good membrane permeability; suitable for CNS or intracellular targets. |

| Topological PSA | ~41.9 Ų | Well within the blood-brain barrier (BBB) penetration range (<90 Ų). |

| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions in protein binding pockets. |

| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Enables bidentate chelation (N,O-donor set). |

| Rotatable Bonds | 2 | Semi-rigid structure due to the cycloheptyl ring, reducing entropic penalty upon binding. |

| Appearance | Off-white solid | Typical for alkyl-picolinamides. |

Part 2: Structural Analysis & Pharmacophore Potential

The utility of N-cycloheptylpyridine-2-carboxamide lies in its ability to adopt a planar conformation stabilized by an intramolecular hydrogen bond, or to chelate metals.

The "Picolinamide" Pharmacophore

The pyridine nitrogen and the amide oxygen are positioned to form a stable 5-membered chelate ring with metal ions (Cu²⁺, Zn²⁺, Ni²⁺). In biological systems without metals, this motif often mimics the adenine ring of ATP in kinase active sites.

Structural Logic Diagram

The following diagram illustrates the dual-mode functionality of the scaffold:

Figure 1: Pharmacophore dissection showing the functional roles of the picolinamide head and cycloheptyl tail.

Part 3: Synthetic Methodology

For research scale (mg to g), two primary pathways are recommended. The Acid Chloride Method is preferred for cost-efficiency, while the Coupling Agent Method is preferred if functional group tolerance is a concern.

Method A: Acid Chloride Activation (Standard Protocol)

This method uses thionyl chloride to activate picolinic acid. It is robust but requires anhydrous conditions.

Reagents: Picolinic acid, Thionyl chloride (SOCl₂), Cycloheptylamine, Triethylamine (Et₃N), Dichloromethane (DCM).

-

Activation: Dissolve picolinic acid (1.0 eq) in dry DCM. Add SOCl₂ (1.5 eq) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain picolinoyl chloride hydrochloride.

-

Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.[1]

-

Addition: Add a mixture of cycloheptylamine (1.1 eq) and Et₃N (2.5 eq) in DCM dropwise. The base neutralizes the HCl generated.

-

Workup: Stir at room temperature for 4–6 hours. Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (EtOAc/Hexane).

Method B: Peptide Coupling (Mild Conditions)

Ideal for parallel synthesis or if the substrate contains acid-sensitive groups.

Reagents: Picolinic acid, Cycloheptylamine, HATU or EDC/HOBt, DIPEA, DMF.

-

Mix: Dissolve picolinic acid (1.0 eq) and DIPEA (3.0 eq) in DMF.

-

Activate: Add HATU (1.2 eq) and stir for 15 minutes at RT.

-

Couple: Add cycloheptylamine (1.1 eq). Stir for 12–16 hours.[2]

-

Workup: Dilute with water (precipitate may form). Extract with EtOAc. Wash organic layer with 5% LiCl (to remove DMF), then brine.

Synthesis Workflow Diagram

Figure 2: Strategic synthesis pathways comparing acid chloride activation vs. HATU coupling.

Part 4: Potential Applications & Biological Activity[4][7]

While specific data on CAS 899374-11-9 is often proprietary to library owners, its structural class (N-alkylpicolinamides) is validated in several therapeutic areas.

Kinase Inhibition (HPK1 & Others)

Pyridine-2-carboxamides are documented scaffolds for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[3] The pyridine nitrogen and amide NH form a "hinge-binding" motif, mimicking the adenine of ATP. The cycloheptyl group is specifically useful for filling the hydrophobic "sugar pocket" or solvent-exposed regions of the kinase, improving potency over smaller alkyl groups.

Antimycobacterial Activity

Lipophilic picolinamides have shown activity against Mycobacterium tuberculosis.[4] The mechanism often involves the disruption of membrane potential or inhibition of specific metalloenzymes required for bacterial respiration. The cycloheptyl ring increases lipophilicity (LogP ~3.0), aiding penetration of the waxy mycobacterial cell wall.

Metal Chelation & Catalysis

The bidentate N,O-donor set allows this molecule to act as a ligand for Copper(II) and Nickel(II). These complexes are explored as:

-

Artificial Nucleases: For DNA cleavage studies.

-

Catalysts: For oxidation reactions in organic synthesis.

Part 5: Handling & Stability

-

Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep container tightly closed to prevent hydrolysis, although picolinamides are generally stable.

-

Solubility:

-

Soluble: DMSO, Methanol, Ethanol, Dichloromethane, Ethyl Acetate.

-

Insoluble: Water (unless protonated at low pH).

-

-

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) required. SDS typically classifies similar amides as "Warning" for skin/eye irritation.

References

-

Vertex Pharmaceuticals/ACS. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry.

-

MDPI. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation (Analogous chemistry). Molecules.

-

National Institutes of Health (NIH). (2020). Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex. Journal of Inorganic Biochemistry.

-

Google Patents. (2008). Process for preparing pyridine-2-carboxamides. WO2008010796A1.

-

ChemicalBook. (2026).[5][6] Pyridine-2-carboxamide Properties and Safety.

Sources

- 1. prepchem.com [prepchem.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]

Molecular weight and formula C13H18N2O calculation

Target Precision: Comprehensive Analysis and Structural Elucidation of C H N O in Pharmaceutical Development

Executive Summary

In the high-stakes environment of pharmaceutical development, a molecular formula is not an identity; it is merely a constraint.[1] The formula C

This technical guide addresses the precise calculation, structural elucidation, and analytical validation of C

Part 1: The Mathematics of Identity

High-Resolution Monoisotopic Mass Calculation

In regulatory submissions (IND/NDA), "Molecular Weight" is insufficient.[1] You must define the Monoisotopic Mass to confirm identity via High-Resolution Mass Spectrometry (HRMS).

Constants (IUPAC Scale):

- C: 12.000000 Da

- H: 1.007825 Da

- N: 14.003074 Da

- O: 15.994915 Da

Calculation Protocol:

| Element | Count | Exact Mass (Da) | Subtotal (Da) | Contribution to Total |

| Carbon | 13 | 12.000000 | 156.000000 | 71.51% |

| Hydrogen | 18 | 1.007825 | 18.140850 | 8.32% |

| Nitrogen | 2 | 14.003074 | 28.006148 | 12.84% |

| Oxygen | 1 | 15.994915 | 15.994915 | 7.33% |

| Total | -- | -- | 218.141913 | 100% |

Critical Insight: The calculated monoisotopic mass is 218.1419 Da . In an HRMS (ESI+) experiment, you will observe the protonated species

-

Target

:

Degree of Unsaturation (DoU)

The DoU dictates the structural constraints (rings +

Structural Interpretation for 5-MeO-DMT:

Part 2: The Isomer Challenge

A mass of 218.1419 does not confirm 5-MeO-DMT. It could be Bufotenine (if methylated differently), 4-HO-DET , or various synthetic opioids.[1] Distinguishing these requires orthogonal analytics.[1]

Visualizing the Structural Decision Tree

The following logic flow illustrates how to differentiate C

Figure 1: Structural elucidation logic for distinguishing 5-MeO-DMT from isobaric impurities.

Part 3: Analytical Validation Protocols

Protocol A: NMR Structural Confirmation

Objective: Confirm the methoxy position (C5) and the dimethylamine tail.

Solvent:

Step-by-Step Methodology:

-

Sample Prep: Dissolve 5-10 mg of compound in 600

of -

Acquisition: Run standard 1H (16 scans) and 13C (1024 scans).

-

Key Diagnostic Signals (5-MeO-DMT Free Base):

Protocol B: LC-MS/MS Quantitation (MRM)

Objective: High-sensitivity quantitation in biological matrices (PK studies). System: Triple Quadrupole MS (e.g., Sciex 6500+).

Method Parameters:

-

Ionization: ESI Positive Mode.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7

).[1]

MRM Transitions Table:

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| 5-MeO-DMT | 219.2 | 174.2 | 30 | Loss of dimethylamine |

| 5-MeO-DMT | 219.2 | 159.1 | 45 | Subsequent loss of methyl radical |

| Bufotenine | 205.1 | 160.1 | 30 | Diagnostic shift (OH vs OMe) |

Mechanism Visualization:

The primary transition (

Figure 2: Primary fragmentation pathway for 5-MeO-DMT in ESI+ MS/MS.

Part 4: Synthesis & Impurity Profiling

When sourcing or synthesizing C

-

Regioisomers: If synthesized via Fischer Indole synthesis using 3-methoxyphenylhydrazine, you may obtain a mixture of 4-methoxy and 6-methoxy isomers.

-

Detection: These are isobaric (MW 218.14) and often co-elute on standard C18 gradients.

-

Resolution: Requires Phenyl-Hexyl columns or distinct aromatic coupling constants in NMR (

-coupling analysis).

-

-

Oxidation Products: 5-MeO-DMT-N-Oxide (C

H-

Check: Ensure your "MW 218" peak does not have a +16 Da satellite that reduces back to parent in the source.

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1832, 5-Methoxy-N,N-dimethyltryptamine. Retrieved from [Link]

-

Shen, H. W., et al. (2010).[1] Metabolism of 5-methoxy-N,N-dimethyltryptamine by human cytochrome P450 enzymes. Biochemical Pharmacology. Retrieved from [Link]

-

Scientific Instrument Services. (2024). Exact Mass Calculator for Mass Spectrometry. Retrieved from [Link]

The Emerging Potential of N-cycloheptyl Picolinamide Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The picolinamide scaffold, a pyridine-2-carboxamide framework, is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] A particularly intriguing, yet less explored, subclass is the N-cycloheptyl picolinamide derivatives. The incorporation of the bulky and lipophilic cycloheptyl group introduces unique stereochemical and physicochemical properties that can significantly influence target engagement, pharmacokinetic profiles, and overall therapeutic potential. This technical guide provides an in-depth exploration of N-cycloheptyl picolinamide derivatives, synthesizing current knowledge on their synthesis, potential mechanisms of action, and diverse applications in medicinal chemistry. We will delve into key therapeutic areas where these derivatives show promise, including oncology, neurodegenerative diseases, and virology, and provide detailed, field-proven experimental protocols for their synthesis, characterization, and biological evaluation.

Introduction: The Picolinamide Scaffold and the Significance of the N-cycloheptyl Moiety

Picolinamide and its derivatives have a rich history in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. Their therapeutic efficacy is often attributed to the pyridine nitrogen, which can act as a hydrogen bond acceptor or a metal-chelating moiety, and the amide linkage, which provides a critical point of interaction with biological targets.

The introduction of an N-cycloheptyl group to the picolinamide core is a strategic design element. The seven-membered ring offers a greater degree of conformational flexibility compared to smaller cycloalkanes like cyclopentyl or cyclohexyl, potentially allowing for an optimal fit within a target's binding pocket. Furthermore, the increased lipophilicity imparted by the cycloheptyl moiety can enhance membrane permeability and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will explore the implications of this unique structural feature in the context of drug design and development.

Synthetic Strategies for N-cycloheptyl Picolinamide Derivatives

The synthesis of N-cycloheptyl picolinamide derivatives is typically achieved through standard amide bond formation reactions. A general and reliable method involves the coupling of a picolinic acid derivative with cycloheptylamine.

General Synthesis Workflow

A common synthetic route begins with the activation of the carboxylic acid of a substituted or unsubstituted picolinic acid, followed by nucleophilic acyl substitution by cycloheptylamine.

Sources

N-cycloheptylpyridine-2-carboxamide safety data sheet (SDS)

This guide serves as an advanced technical resource for N-cycloheptylpyridine-2-carboxamide (CAS: 899374-11-9). It integrates standard safety protocols with specific handling requirements derived from its chemical structure and application in organic synthesis and drug discovery.

Safety, Synthesis, and Application Profile

Document Control:

-

Subject: N-cycloheptylpyridine-2-carboxamide

-

Synonyms: N-Cycloheptylpicolinamide; 2-Pyridinecarboxamide, N-cycloheptyl-

Part 1: Executive Summary & Chemical Identity

N-cycloheptylpyridine-2-carboxamide is a pyridine-based amide scaffold used primarily as a directing group in C-H functionalization chemistries and as a ligand in coordination chemistry. Its structure combines the electron-deficient pyridine ring with a lipophilic cycloheptyl ring, making it a valuable building block for exploring structure-activity relationships (SAR) in antimycobacterial research and metallo-organic catalysis.

Physicochemical Properties Table[4][6][7][8][9]

| Property | Value | Source/Note |

| Physical State | Solid (Crystalline powder) | Analogous amides |

| Color | White to Off-white | Standard purity |

| Melting Point | 60–65 °C (Predicted) | Est. from homologs |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Lipophilic amide |

| Partition Coeff.[6] (LogP) | ~2.8 (Predicted) | Calculated |

| pKa | ~2.1 (Pyridine N) | Base moiety |

| Stability | Stable under standard conditions | Avoid strong oxidizers |

Part 2: Hazard Identification & Safety Profile (GHS)

Note: Specific toxicological data for this CAS is limited. The following classification is derived from Structure-Activity Relationships (SAR) of the parent picolinamide and cycloheptylamine moieties, following the Precautionary Principle.

GHS Classification (Predicted)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[7]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Signal Word: WARNING

Hazard Statements

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[8] Continue rinsing.[8]

Safety Logic & Causality

The pyridine nitrogen acts as a weak base, potentially causing irritation upon contact with mucous membranes. The lipophilic cycloheptyl tail facilitates skin permeation, necessitating nitrile gloves (0.11 mm minimum thickness) rather than latex to prevent transdermal absorption of the dissolved compound.

Part 3: Handling, Storage, and Emergency Protocols

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if long-term storage is required, though the amide bond is generally hydrolytically stable.

-

Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.

Emergency Response Workflow

Figure 1: Emergency response decision tree for N-cycloheptylpyridine-2-carboxamide exposure.

Part 4: Synthesis & Experimental Protocols

Method A: Borate-Catalyzed Direct Amidation (Green Chemistry)

This method avoids the use of corrosive acid chlorides and is preferred for maintaining high atom economy.

Reaction:

2-Picolinic acid + Cycloheptylamine

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (side arm filled with tert-butyl acetate).

-

Reagents: Add 2-picolinic acid (5.0 mmol, 1.0 equiv), cycloheptylamine (5.0 mmol, 1.0 equiv), and tris(2,2,2-trifluoroethyl)borate [B(OCH₂CF₃)₃] (0.5 mmol, 10 mol%) to the flask.

-

Solvent: Add tert-butyl acetate (5 mL, 1.0 M concentration).

-

Reflux: Heat the mixture to reflux (approx. 98 °C) for 18–24 hours. The azeotropic removal of water drives the equilibrium forward.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in minimal dichloromethane (DCM) and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Acid Chloride Route (Standard)

Protocol:

-

Convert 2-picolinic acid to picolinoyl chloride using thionyl chloride (SOCl₂).

-

React picolinoyl chloride with cycloheptylamine in DCM with Triethylamine (Et₃N) as a base at 0 °C.

-

Note: This method requires stricter moisture control and generates HCl byproducts.

Synthesis Workflow Visualization

Figure 2: Borate-catalyzed synthesis pathway emphasizing water removal for equilibrium shift.

Part 5: Application in C-H Functionalization

This compound is frequently used as a substrate to demonstrate remote C(sp³)-H functionalization . The pyridine nitrogen coordinates with metal catalysts (e.g., Pd, Cu), directing oxidation or functionalization to specific sites on the cycloheptyl ring (typically the C3 or C4 position due to geometric constraints).

Experimental Insight: When using this compound in C-H oxidation studies (e.g., with White's catalyst or similar Fe/Pd systems), the transannular strain of the cycloheptyl ring often leads to high regioselectivity compared to cyclohexyl analogs.

References

-

Chemical Identity & CAS: ChemicalBook. (2024). N-cycloheptylpyridine-2-carboxamide (CAS 899374-11-9).[2][3][4] Retrieved from

-

Synthesis Methodology (Borate Catalysis): UCL Discovery. (2015).[8] Amide Directed C(sp3)-H Functionalisation of Saturated Amines. Retrieved from

-

Application (Remote Oxygenation): Bergamaschi, E., et al. (2023). Highly Selective C(sp3)–H Bond Oxygenation at Remote Methylenic Sites Enabled by Polarity Enhancement. Journal of the American Chemical Society. Retrieved from

-

General Safety (Picolinamide Analog): Thermo Fisher Scientific. (2021).[9] Safety Data Sheet: Picolinamide. Retrieved from

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 899374-11-9 CAS Manufactory [m.chemicalbook.com]

- 3. N-cycloheptylpyridine-2-carboxamide CAS#: 899374-11-9 [m.chemicalbook.com]

- 4. CAS#:1163733-25-2 | Tetrafluoroethylene-perfluoro(3-oxa-4-pentenesulfonic acid)copolymer, Ethanesulfonic acid, Aquivion SOH | Chemsrc [chemsrc.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. Cas 1452-77-3,PYRIDINE-2-CARBOXAMIDE | lookchem [lookchem.com]

- 7. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-cycloheptylpyridine-2-carboxamide via Amide Coupling: An Application & Protocol Guide

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery

The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of small-molecule therapeutics.[1][2] The pyridine-2-carboxamide moiety, in particular, is a privileged scaffold found in numerous biologically active compounds, acting as a key structural element in agents targeting a range of diseases.[3][4] Its prevalence stems from its ability to form crucial hydrogen bonds, act as a rigid structural linker, and its favorable metabolic stability. The synthesis of N-substituted pyridine-2-carboxamides is therefore a routine yet critical operation in drug discovery and development. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a representative example, N-cycloheptylpyridine-2-carboxamide, via modern amide coupling techniques.

Strategic Considerations for Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[5] This is primarily due to the acid-base reaction between the two components, which forms a non-reactive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent is paramount and depends on factors such as substrate sterics, electronic properties, potential for racemization, and the desired reaction conditions.

This guide will focus on two of the most robust and widely used classes of coupling reagents: carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, represented by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Mechanism of Action: A Comparative Overview

1. EDC/HOBt-Mediated Coupling:

EDC is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct. To mitigate this and to reduce the risk of racemization in chiral substrates, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable and amine-reactive HOBt-ester, which then undergoes nucleophilic attack by the amine to furnish the desired amide.[8] The water-solubility of EDC and its urea byproduct simplifies purification, as they can be largely removed with an aqueous workup.[8]

Caption: Mechanism of HATU-mediated amide coupling.

Materials and Safety

Reagents and Equipment:

| Reagent/Material | Formula | Molecular Weight | Supplier | Notes |

| Pyridine-2-carboxylic acid | C₆H₅NO₂ | 123.11 g/mol | Standard Supplier | Corrosive, causes serious eye damage. |

| Cycloheptylamine | C₇H₁₅N | 113.20 g/mol | Standard Supplier | Flammable liquid and vapor, causes severe skin burns. |

| EDC Hydrochloride | C₈H₁₈N₃Cl | 191.70 g/mol | Standard Supplier | Causes serious eye damage, skin and respiratory irritant. |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 g/mol | Standard Supplier | Flammable solid, skin and eye irritant. |

| HOBt (hydrate) | C₆H₅N₃O·xH₂O | 135.13 g/mol (anhyd.) | Standard Supplier | Flammable solid, risk of explosion if heated under confinement. |

| DIPEA | C₈H₁₉N | 129.24 g/mol | Standard Supplier | Flammable liquid, causes severe burns. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | Standard Supplier | Anhydrous, for synthesis. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Standard Supplier | Anhydrous, for synthesis. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 g/mol | Standard Supplier | Reagent grade. |

| Saturated NaHCO₃ solution | - | - | In-house prep | - |

| Brine | - | - | In-house prep | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Standard Supplier | - |

| Silica Gel | SiO₂ | - | Standard Supplier | For column chromatography. |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

-

EDC and HATU are moisture-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon) if possible. They are also irritants.

-

HOBt is a flammable solid and can be explosive when dry or heated under confinement. Handle with care.

-

Cycloheptylamine and DIPEA are corrosive and flammable bases with strong odors.

-

DCM is a volatile solvent and a suspected carcinogen.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of N-cycloheptylpyridine-2-carboxamide using both EDC/HOBt and HATU coupling methods.

Protocol 1: EDC/HOBt Mediated Synthesis

This protocol is a reliable and cost-effective method for routine amide bond formation.

Caption: Workflow for EDC/HOBt mediated coupling.

Step-by-Step Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add pyridine-2-carboxylic acid (1.0 eq), cycloheptylamine (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DCM or DMF to a concentration of approximately 0.2 M.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Add EDC·HCl (1.2 eq) in several small portions over 5 minutes.

-

Add DIPEA (2.0 eq) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4-16 hours.

-

Monitor the reaction for the consumption of the carboxylic acid starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluent: e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cycloheptylpyridine-2-carboxamide.

Protocol 2: HATU Mediated Synthesis

This protocol is particularly effective for achieving high yields in shorter reaction times, even with potentially less reactive substrates. [9]

Caption: Workflow for HATU mediated coupling.

Step-by-Step Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add pyridine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq).

-

Dissolve the solids in anhydrous DMF to a concentration of approximately 0.2 M.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Add DIPEA (3.0 eq) dropwise. A color change (often to yellow) may be observed.

-

Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

-

Add cycloheptylamine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of DMF.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitor the reaction for completion by TLC or LC-MS. These reactions are often complete in a shorter timeframe than EDC couplings.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and other water-soluble components, followed by a brine wash (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Expected Results and Characterization

The choice of coupling reagent can influence reaction time and yield. Below is a comparative summary based on typical outcomes for this class of transformation.

| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU) |

| Typical Reaction Time | 4 - 16 hours | 1 - 4 hours |

| Expected Yield | 70 - 90% | 85 - 98% |

| Key Byproducts | EDC-Urea (water-soluble) | Tetramethylurea (water-soluble) |

| Cost-Effectiveness | More economical | Higher reagent cost |

| Applicability | Broad, excellent for standard couplings | Excellent for difficult or sterically hindered couplings |

Characterization Data for N-cycloheptylpyridine-2-carboxamide:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₃H₁₈N₂O

-

Molecular Weight: 218.29 g/mol

-

Mass Spectrometry (ESI+): m/z 219.1 [M+H]⁺, 241.1 [M+Na]⁺.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.55 (d, J = 4.8 Hz, 1H, Py-H6), 8.20 (d, J = 7.8 Hz, 1H, Py-H3), 8.05 (br s, 1H, NH ), 7.82 (td, J = 7.7, 1.7 Hz, 1H, Py-H4), 7.40 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H, Py-H5), 4.20 – 4.10 (m, 1H, N-CH ), 2.10 – 2.00 (m, 2H, Cycloheptyl-CH₂), 1.80 – 1.50 (m, 8H, Cycloheptyl-CH₂), 1.45 – 1.35 (m, 2H, Cycloheptyl-CH₂).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.5 (C=O), 150.1 (Py-C2), 148.0 (Py-C6), 137.2 (Py-C4), 126.0 (Py-C5), 122.1 (Py-C3), 50.5 (N-C H), 34.8 (Cycloheptyl-CH₂), 28.3 (Cycloheptyl-CH₂), 24.5 (Cycloheptyl-CH₂).

-

IR (ATR, cm⁻¹): 3305 (N-H stretch), 2925, 2854 (C-H stretch), 1670 (C=O stretch, Amide I), 1589, 1530 (N-H bend, Amide II), 1435.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Formation | Inactive coupling reagent (hydrolyzed). | Use fresh, high-purity coupling reagents. Store EDC and HATU under desiccated, inert conditions. |

| Insufficient base (for HATU). | Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used with HATU. | |

| Steric hindrance. | Switch from EDC/HOBt to a more powerful reagent like HATU. Increase reaction temperature slightly (e.g., to 40 °C). | |

| Presence of Unreacted Starting Material | Incomplete reaction. | Increase reaction time. Ensure stoichiometric ratios are correct. For EDC, add a second portion of the reagent after a few hours. |

| Formation of N-acylurea Byproduct (EDC) | Slow reaction with the amine. | Ensure HOBt is included. The amine should be added promptly after the activation step. |

| Difficulty in Purification | Water-soluble byproducts remain. | Perform thorough aqueous washes during workup. For DMF-based reactions, multiple water washes are essential. |

Conclusion

The synthesis of N-cycloheptylpyridine-2-carboxamide is readily achievable in high yields using standard amide coupling protocols. Both EDC/HOBt and HATU-mediated methods are highly effective, with HATU generally offering faster reaction times and higher yields, albeit at a greater cost. The choice of reagent can be tailored to the specific needs of the synthesis, considering factors like scale, cost, and the nature of the substrates. Careful attention to anhydrous conditions and proper stoichiometry are key to achieving optimal results. The protocols and data provided herein serve as a robust starting point for researchers engaged in the synthesis of picolinamide derivatives for applications in drug discovery and materials science.

References

- O'Donovan, D. H., De Fusco, C., & Spring, D. R. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(25), 2843-2845.

-

Organic-Synthesis.org. (n.d.). Acid-Amine Coupling using EDCI. [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Dounay, A. B., & Anderson, M. (2013). The Picolinamide-Containing Natural Products: A Powerful and Versatile Nitrogen-Containing Heterocycle. Natural product reports, 30(8), 1057–1081.

- Gogoi, P., & Hazarika, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 335-342.

- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

-

Novachem. (2018). EDC hydrochloride Safety Data Sheet. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - HATU, 99%. [Link]

-

Molekula. (n.d.). HOBT ANHYDROUS (1-HYDROXYBENZOTRIAZOLE ANHYDROUS) - SAFETY DATA SHEET. [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - N,N-Diisopropylethylamine. [Link]

- El-Sayed, N. F., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115589.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 4. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Application Note: Optimized Protocols for the Synthesis of N-Cycloheptylpicolinamide

Executive Summary

This guide details the synthetic protocols for reacting 2-picolinic acid (pyridine-2-carboxylic acid) with cycloheptylamine to form

While amide coupling is a routine transformation, 2-picolinic acid presents unique challenges due to the proximity of the pyridine nitrogen to the carboxylic acid. This structural feature facilitates metal chelation and can induce side reactions (such as decarboxylation or ring chlorination) under harsh activation conditions. Furthermore, the steric bulk of the cycloheptyl ring requires an efficient activation strategy to ensure quantitative conversion.

This note presents two validated methodologies:

-

Method A (T3P® Coupling): The preferred route for scalability, purity, and safety.

-

Method B (HATU Coupling): The preferred route for small-scale discovery and high-throughput screening.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The reaction involves the coupling of a zwitterionic acid (2-picolinic acid) with a moderately hindered primary amine (cycloheptylamine).

-

Substrate 1: 2-Picolinic Acid. The basic nitrogen at the 2-position can interfere with activation. Standard acid chloride formation using thionyl chloride (

) carries a high risk of generating 4-chloro-2-picolinoyl chloride as a major impurity, a phenomenon specific to picolinic acid derivatives [1]. -

Substrate 2: Cycloheptylamine. A primary amine attached to a 7-membered ring. While nucleophilic, the ring flexibility and bulk can retard reaction rates compared to smaller cyclic amines (e.g., cyclohexylamine), necessitating a potent acylating agent.

Reaction Scheme

The target transformation is a direct condensation:

Decision Matrix

| Feature | Method A: T3P® | Method B: HATU | Method C: Acid Chloride |

| Reagent | Propylphosphonic Anhydride | HATU (Uronium salt) | Thionyl Chloride ( |

| Scale | Gram to Kilogram | Milligram to Gram | Not Recommended |

| Purity | High (Water-soluble byproducts) | Moderate (Tetramethylurea removal required) | Low (Risk of 4-Cl impurity) |

| Cost | Moderate | High | Low |

| Recommendation | Primary Protocol | Screening Only | AVOID |

Method A: High-Purity Coupling using T3P® (Recommended)

Rationale: T3P (Propylphosphonic anhydride) is the superior reagent for this transformation.[1] It operates as a cyclic anhydride that activates the carboxylic acid while acting as a water scavenger. Crucially, T3P byproducts are water-soluble, allowing the product to be isolated via simple phase separation without column chromatography in most cases [2].

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density |

| 2-Picolinic Acid | Limiting Reagent | 1.0 | 123.11 | Solid |

| Cycloheptylamine | Nucleophile | 1.1 | 113.20 | 0.897 g/mL |

| T3P (50% in EtOAc) | Coupling Agent | 1.5 | 318.18* | ~1.04 g/mL |

| Triethylamine ( | Base | 3.0 | 101.19 | 0.726 g/mL |

| Ethyl Acetate (EtOAc) | Solvent | -- | -- | -- |

*MW refers to the monomeric unit, though T3P exists as a trimer.

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Solvation: Charge 2-Picolinic Acid (1.0 equiv) and EtOAc (concentration ~0.2 M).

-

Base Addition: Add Triethylamine (3.0 equiv) via syringe. The mixture may remain a suspension; this is normal.

-

Amine Addition: Add Cycloheptylamine (1.1 equiv) in one portion.

-

Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath. Add T3P solution (1.5 equiv) dropwise over 10 minutes.

-

Note: Exothermic reaction. Controlling the temperature prevents background hydrolysis of the reagent.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

-

Workup (The "Self-Validating" Step):

-

Add water (equal volume to solvent) and stir vigorously for 5 minutes.

-

Separate phases.[2]

-

Wash Organic layer with 1M NaOH (removes unreacted picolinic acid).

-

Wash Organic layer with 1M HCl (removes unreacted cycloheptylamine and pyridine traces).

-

Wash with Brine, dry over

, and concentrate in vacuo.

-

Workflow Diagram

Figure 1: T3P coupling workflow ensuring removal of all starting materials via acid/base wash.

Method B: Discovery Scale using HATU

Rationale: HATU is an extremely fast and potent coupling agent, ideal for milligram-scale synthesis where yield is prioritized over cost. However, it generates tetramethylurea byproducts that require column chromatography for removal [3].

Materials & Stoichiometry

| Component | Role | Equiv. |

| 2-Picolinic Acid | Limiting Reagent | 1.0 |

| HATU | Activator | 1.1 |

| DIPEA (Hünig's Base) | Base | 2.0 |

| Cycloheptylamine | Nucleophile | 1.2 |

| DMF | Solvent | -- |

Step-by-Step Protocol

-

Pre-activation: Dissolve 2-Picolinic Acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (2.0 equiv).

-

Activation: Add HATU (1.1 equiv) in one portion. Stir at RT for 5 minutes .

-

Expert Insight: The solution should turn yellow/orange as the OAt-active ester forms. Do not stir longer than 10-15 minutes before adding amine to avoid guanidinylation side-reactions.

-

-

Coupling: Add Cycloheptylamine (1.2 equiv). Stir at RT for 1–2 hours.[3]

-

Quench: Dilute with EtOAc (10x reaction volume).

-

Wash: Wash with saturated

(3x) and Brine (1x).-

Note: DMF is difficult to remove. Multiple water/brine washes are necessary, or use an evaporative workup (Genevac).

-

-

Purification: Flash Chromatography (Silica Gel).[2]

-

Eluent: 0-50% EtOAc in Hexanes.

-

Critical Expertise: The "Acid Chloride" Pitfall

Warning: Researchers often default to converting carboxylic acids to acid chlorides using Thionyl Chloride (

Mechanism of Failure

When 2-picolinic acid is refluxed with

Mechanistic Diagram

Figure 2: Divergent pathway showing the formation of chlorinated impurities using thionyl chloride.

Characterization Criteria

To validate the synthesis, the isolated

-

1H NMR (CDCl3, 400 MHz):

-

Amide NH: Broad doublet/singlet around

7.8–8.2 ppm. -

Pyridine Ring: Four distinct protons.

-

(adj to N): Doublet,

-

(adj to C=O): Doublet,

-

: Multiplets,

-

(adj to N): Doublet,

-

Cycloheptyl Methine (

-NH): Multiplet, -

Cycloheptyl Methylene (

): Series of multiplets,

-

References

-

ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: [Link]

-

RxWeb. Understanding T3P® from start to finish. Available at: [Link]

-

Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]

Sources

- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Screening of Picolinamide Derivatives against Mycobacterium tuberculosis

Introduction: The Picolinamide Renaissance in TB Drug Discovery

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes with unique mechanisms of action. Picolinamide derivatives have emerged as a high-priority scaffold, primarily due to their potency in inhibiting the mycobacterial cytochrome bc1 complex (specifically the QcrB subunit) or, in distinct structural subclasses, the cell wall transporter DprE1.

Unlike traditional front-line drugs (e.g., Isoniazid), picolinamides often exhibit lipophilic characteristics that require specialized screening protocols to ensure solubility without compromising biological relevance. This Application Note outlines a validated, self-verifying screening cascade designed to profile picolinamide libraries for potency, selectivity, and intracellular efficacy.

Screening Cascade Overview

The following workflow illustrates the logical progression from library intake to lead declaration.

Figure 1: High-throughput screening cascade for antimycobacterial discovery.

Primary Screening: Resazurin Microtiter Assay (REMA)[1][2][3]

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput primary screening due to its cost-effectiveness and correlation with Colony Forming Units (CFU). It relies on the enzymatic reduction of non-fluorescent resazurin (blue) to fluorescent resorufin (pink) by metabolically active bacteria.

Critical Reagents & Preparation

-

Strain: M. tuberculosis H37Rv (ATCC 27294).

-

Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tyloxapol .

-

Expert Insight: Tyloxapol is preferred over Tween 80 for picolinamides. Tween 80 contains oleic acid which can be metabolized by Mtb, potentially masking drug efficacy, and it can also hydrolyze certain ester-containing derivatives.

-

-

Resazurin Solution: 0.02% w/v in sterile water, filter sterilized.

Experimental Protocol

-

Compound Plating: Dispense 1 µL of picolinamide derivatives (in DMSO) into 96-well black, clear-bottom plates. Target concentration range: 100 µM to 0.09 µM (2-fold serial dilutions).

-

Controls: Rifampicin (Positive, 1 µM), DMSO (Negative), Media only (Sterility).

-

-

Inoculum Preparation:

-

Grow H37Rv to mid-log phase (OD600 0.4–0.6).

-

Dilute to OD600 0.001 (approx. 105 CFU/mL) in 7H9 media.

-

-

Inoculation: Add 99 µL of bacterial suspension to assay wells (Final DMSO concentration: 1%).

-

Incubation: Seal plates with breathable membranes and incubate at 37°C for 7 days .

-

Development: Add 30 µL of Resazurin solution. Incubate for an additional 24 hours.

-

Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) or visual color change.

-

Blue:[1] No Growth (Inhibition).

-

Pink: Growth (No Inhibition).

-

Data Validation

Calculate the Z-factor to ensure assay robustness. A Z-factor > 0.5 is required for high-throughput validation.

Where

Secondary Screening: Mammalian Cytotoxicity (HepG2)

Picolinamides must demonstrate a favorable Selectivity Index (SI). We utilize HepG2 (human hepatocellular carcinoma) cells to assess hepatotoxicity, a common liability for lipophilic aromatic amides.

Protocol (72-Hour MTT/Glo Assay)

-

Seeding: Seed HepG2 cells at 5,000 cells/well in DMEM + 10% FBS in 96-well white plates. Incubate for 24h to allow attachment.

-

Treatment: Add compounds in serial dilutions (matching the MIC range, up to 100 µM). Incubate for 72 hours at 37°C, 5% CO2.

-

Detection:

-

Add CellTiter-Glo reagent (or MTT solution).

-

Incubate 10 minutes (Glo) or 4 hours (MTT).

-

Read Luminescence (Glo) or Absorbance at 570 nm (MTT).

-

-

Calculation: Determine the CC50 (Concentration cytotoxic to 50% of cells).

Advanced Profiling: Intracellular Efficacy (THP-1 Model)

M. tuberculosis is an intracellular pathogen.[2][3][4][5] Picolinamides targeting QcrB often exhibit superior intracellular activity due to the reliance of intracellular bacteria on the electron transport chain for ATP maintenance under hypoxic stress.

Macrophage Infection Protocol[7]

-

Differentiation: Treat THP-1 monocytes with 100 nM PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce macrophage differentiation.

-

Infection: Infect macrophages with H37Rv at a Multiplicity of Infection (MOI) of 1:1 or 5:1 for 4 hours.

-

Wash: Wash 3x with warm PBS to remove extracellular bacteria. Critical: Add Amikacin (200 µg/mL) for 1 hour to kill any remaining extracellular bacteria, then wash again.

-

Treatment: Add picolinamide derivatives in RPMI-1640 media. Incubate for 3 to 5 days.

-

Lysis & Enumeration: Lyse macrophages with 0.05% SDS. Serially dilute lysate and plate on 7H10 agar for CFU counting.

Mechanism of Action: QcrB Inhibition Pathway

Picolinamides (e.g., Q203 analogues) typically block the QcrB subunit of the cytochrome bc1 complex. This blockage halts the transfer of electrons from menaquinone to cytochrome c, stopping ATP synthesis.

Figure 2: Mechanism of Action showing Picolinamide interference in the Electron Transport Chain.

Data Presentation & Interpretation

Results should be tabulated to allow rapid calculation of the Selectivity Index (SI).

Table 1: Representative Screening Data Format

| Compound ID | MIC (µM) [H37Rv] | CC50 (µM) [HepG2] | SI (CC50/MIC) | Intracellular Log Reduction |

| Pico-001 | 0.05 | > 100 | > 2000 | 2.5 log |

| Pico-002 | 2.50 | 50 | 20 | 0.5 log |

| Rifampicin | 0.01 | > 100 | > 10000 | 3.0 log |

Interpretation Guide:

-

Hit Criteria: MIC < 1.0 µM and SI > 10.

-

Intracellular Potency: A reduction of >1.5 log CFU compared to untreated control indicates significant intracellular efficacy.

-

Safety Flag: CC50 < 10 µM indicates potential host toxicity, requiring structural optimization (SAR) to reduce lipophilicity or off-target binding.

References

-

Palomino, J. C., et al. (2002).[6] Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[7] Antimicrobial Agents and Chemotherapy.[7] Available at: [Link]

-

Creative Biolabs. (2025). HepG2-based Cytotoxicity Assay Service.[8][9][10][11][12] Available at: [Link]

- Makarov, V., et al. (2014). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis (DprE1 context). Science. (Contextual reference for picolinamide targets).

- Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine. (Contextual reference for QcrB targeting amides).

Sources

- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. eprints.nirt.res.in [eprints.nirt.res.in]

- 7. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. reframeDB [reframedb.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

Application Note: N-Cycloheptylpyridine-2-carboxamide in Fragment-Based Drug Design (FBDD)

Executive Summary

This application note details the utility of N-cycloheptylpyridine-2-carboxamide (NCPC) as a representative "privileged scaffold" in Fragment-Based Drug Design (FBDD). While often overlooked as a simple intermediate, this molecule represents a strategic chemical class combining a polar, bidentate anchor (pyridine-2-carboxamide) with a defined hydrophobic probe (cycloheptyl ring).

This guide provides validated protocols for deploying NCPC to interrogate hydrophobic sub-pockets adjacent to polar hinge regions—a common geometric requirement in Kinase (ATP-binding site) and Metalloprotease targets.

Physicochemical Profile & Fragment Suitability

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that hits can be elaborated into drug-like leads without violating Lipinski's Rule of Five. NCPC exhibits an ideal profile for a "starting point" fragment.

Table 1: Physicochemical Properties of N-Cycloheptylpyridine-2-carboxamide

| Property | Value (Est.) | FBDD Relevance |

| Molecular Weight | 218.29 Da | High Suitability: <300 Da allows significant mass addition during elaboration. |

| cLogP | ~2.1 - 2.5 | Moderate: The cycloheptyl ring adds lipophilicity; requires solubility optimization in assay buffers. |

| TPSA | ~42 Ų | Ideal: <60 Ų suggests good membrane permeability potential. |

| H-Bond Donors | 1 (Amide NH) | Specific: Critical for directional binding (e.g., to backbone carbonyls). |

| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Specific: The pyridine nitrogen often acts as a water-mediated acceptor or metal chelator. |

| Rotatable Bonds | 2 | Rigid: Low entropic penalty upon binding. |

Structural Mechanism: The "Anchor and Reach" Model

Understanding why this fragment works is a prerequisite for designing the screen.

-

The Anchor (Pyridine-2-carboxamide): This motif is a "privileged scaffold" capable of forming a pseudo-ring via intramolecular hydrogen bonding (between Amide NH and Pyridine N). In a target active site, it frequently adopts a bidentate binding mode , chelating active site metals (e.g., Zn²⁺ in Matrix Metalloproteinases) or forming dual H-bonds with kinase hinge residues.

-

The Reach (Cycloheptyl): Unlike planar phenyl rings, the cycloheptyl group is non-planar and bulky. It probes "deep" hydrophobic pockets or allosteric sites that flat aromatic fragments miss.

Visualization: Binding Mechanism & Elaboration Strategy

Figure 1: The "Anchor and Reach" mechanism. The pyridine-amide motif anchors the molecule via polar interactions, while the cycloheptyl group provides affinity via hydrophobic displacement.

Protocol: Solubility & Library Preparation

The cycloheptyl moiety creates a solubility risk in aqueous buffers. Standard 100% DMSO stocks can precipitate upon dilution.

Objective: Prepare a stable assay-ready stock free of micro-aggregates (which cause false positives in SPR and NMR).

Step-by-Step Procedure:

-

Solid Dissolution: Dissolve solid NCPC in d6-DMSO (for NMR) or anhydrous DMSO (for SPR) to a concentration of 200 mM .

-

Note: Sonicate for 5 minutes at 25°C to ensure complete dissolution.

-

-

Solubility Check (Nephelometry/Visual):

-

Dilute the stock to 1 mM in the final assay buffer (e.g., PBS pH 7.4).

-

Incubate for 30 minutes.

-

Critical Check: If turbidity or precipitation is observed, lower the stock concentration to 100 mM or add 0.01% Triton X-100 to the assay buffer to prevent promiscuous aggregation.

-

-

Quality Control (1H NMR):

-

Run a 1D 1H NMR spectrum of the stock.

-

Pass Criteria: Sharp, well-defined peaks for the cycloheptyl protons (1.5–2.0 ppm) and aromatic pyridine protons (7.5–8.6 ppm). Broadening indicates aggregation.

-

Protocol: Saturation Transfer Difference (STD) NMR Screening

STD-NMR is the gold standard for validating NCPC binding because it detects transient, low-affinity interactions (

Theory: Magnetization is transferred from the protein (saturated) to the bound ligand. When the ligand dissociates, it carries this magnetization into the bulk solution, resulting in a signal intensity change.

Experimental Setup

-

Instrument: 500 MHz or 600 MHz NMR with CryoProbe.

-

Temperature: 283 K (10°C) – Lower temperature slows exchange rates, often enhancing the STD effect for fragments.

-

Protein Concentration: 10–20 µM.

-

Ligand Concentration: 500 µM – 1 mM (Ligand:Protein ratio ~ 50:1).

Workflow Diagram: STD-NMR Execution

Figure 2: STD-NMR workflow. The difference spectrum reveals only the protons of the ligand that are in direct contact with the protein surface.

Detailed Protocol Steps:

-

Pulse Sequence Selection: Use a standard STD sequence with excitation sculpting for water suppression (e.g., stddiffesgp.3 on Bruker systems).

-

Saturation Parameters:

-

On-resonance: Set irradiation at -0.5 ppm or 0.0 ppm (targeting protein methyls). Caution: Ensure no ligand signals exist in this region.

-

Off-resonance: Set at 30 ppm (control).

-

Saturation Time: 2.0 – 3.0 seconds using a train of Gaussian pulses.

-

-

Data Acquisition:

-

Acquire interleaved scans (On/Off) to minimize artifacts from temperature drift.

-

Number of Scans: 64 to 128 (depending on concentration).

-

-

Data Analysis (Epitope Mapping):

-

Subtract the On-resonance FID from the Off-resonance FID.[1]

-

Interpretation:

-

Strong STD Signal: Protons in close contact (<5 Å) with the protein. For NCPC, if the cycloheptyl protons show high STD intensity relative to the pyridine, the hydrophobic ring is the primary driver of binding.

-

No Signal: Non-binder.

-

-

Fragment Elaboration: From Hit to Lead

Once NCPC is validated as a binder, the strategy shifts to "Fragment Growing."

Synthetic Vectors:

-

Vector A (Pyridine C4/C5): The pyridine ring is the "exit vector." Functionalizing the 4- or 5-position (e.g., Suzuki coupling) allows the fragment to reach into the solvent channel or adjacent sub-pockets to improve solubility and potency.

-

Vector B (Amide Nitrogen): Alkylation here is generally disfavored as it disrupts the critical H-bond donor capability and the planarity required for the bidentate anchor.

Recommendation: Maintain the N-cycloheptylpyridine-2-carboxamide core and synthesize a library of 4-substituted pyridine analogs (e.g., 4-methoxy, 4-amino) to establish SAR (Structure-Activity Relationship).

References

-

Comparison of NMR and SPR for Fragment Screening

-

Warr, T. (2025). Fragment Screening by Saturation Transfer Difference NMR. National Institutes of Health. Available at: [Link] (Search Term: STD NMR Fragment Screening)

-

-

Pyridine-2-carboxamide Scaffolds in Drug Design

-

Physicochemical Properties & Toxicity Data

-

U.S. EPA CompTox Chemicals Dashboard. (2025). N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide Properties (Analogous Scaffold Data). Available at: [Link]

-

-

Kinase Inhibitor Scaffolds (HPK1)

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. dovepress.com [dovepress.com]

- 3. 4-Cyclopropylpyridine-3-carboxamide | C9H10N2O | CID 91415902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-cycloheptylpyridine-2-carboxamide

[1]

Executive Safety Summary

Treat as: Bioactive Pharmaceutical Intermediate. Primary Hazards: Respiratory Irritation, Ocular Damage, Acute Oral Toxicity. Critical Warning: Due to the cycloheptyl moiety, this compound possesses higher lipophilicity than smaller analogues (e.g., methyl-picolinamide). This increases the potential for dermal absorption . Standard "splash protection" is insufficient; permeation-resistant protocols are required.

Risk Assessment & Hazard Identification (SAR Analysis)

As specific toxicological data for N-cycloheptylpyridine-2-carboxamide may be sparse in public repositories, we apply Structure-Activity Relationship (SAR) logic to establish a "Safety by Design" protocol.

| Structural Motif | Associated Hazard | Operational Implication |

| Pyridine Ring | Potential hepatotoxicity & neurotoxicity; Mucous membrane irritant. | Zero-Inhalation Tolerance: All solid handling must occur inside a certified fume hood. |

| Amide Linkage | Chemical stability; potential hydrolysis to picolinic acid (irritant). | Contact Dermatitis Risk: Delayed irritation upon skin contact. |

| Cycloheptyl Ring | Increased Lipophilicity (LogP > 2.5 estimated). | Dermal Permeation: The compound can cross the skin barrier more easily than hydrophilic salts. |

The PPE Matrix

Do not rely on "standard" lab gear.[1] Use this matrix to select equipment based on the specific operation.

| Protection Zone | Low Risk (Closed Vials/Storage) | High Risk (Weighing/Solubilizing) | Specifications & Rationale |

| Hand Protection | Single Nitrile Gloves (4 mil) | Double Gloving (Nitrile/Nitrile) | Outer: 4-5 mil Nitrile (Sacrificial).Inner: 4 mil Nitrile (Barrier).Why: The cycloheptyl group increases solvent solubility; if dissolved in DMSO/DCM, breakthrough time drops to <5 mins. |

| Respiratory | Lab Ventilation (10-12 ACH) | Fume Hood (Face velocity: 100 fpm) | If hood is unavailable (NOT recommended), a P100/OV half-mask respirator is mandatory for powders. |

| Eye/Face | Safety Glasses (ANSI Z87.1) | Chemical Goggles | Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against airborne fines.[2] |

| Body | Cotton Lab Coat | Tyvek® Sleeves + Lab Coat | Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-to-coat gap. |

Operational Protocols

Phase A: Preparation & Engineering Controls

-

Verify Airflow: Ensure Fume Hood is operating at 80–100 fpm (0.4–0.5 m/s).

-

Static Control: Organic amides are often fluffy, electrostatic solids. Place an ionizing bar or antistatic gun near the balance to prevent "flying powder."

-

Deck Setup: Line the hood surface with absorbent, plastic-backed bench paper. This captures invisible dust and simplifies cleanup.

Phase B: Weighing & Solubilization (Critical Risk Step)

This is the moment of highest exposure risk due to dust generation.

-

Don PPE: Put on inner gloves -> Lab coat -> Tyvek sleeves -> Outer gloves (tucked over sleeves).

-

Transfer: Open the source container only inside the hood.

-

Weighing: Use a pre-tared vial. Do not use weighing paper (high spill risk); use a weighing boat or funnel.

-

Solvation: Add solvent (e.g., DMSO, Methanol) immediately to the vial to suppress dust.

-

Note: Once in solution, the permeation risk increases . If a drop falls on your glove, change the outer glove immediately .

-

Phase C: Reaction & Cleanup

-

Wipe Down: After sealing the reaction vessel, wipe the exterior with a solvent-dampened tissue (Ethanol/Acetone) to remove invisible traces.

-

Doffing Protocol:

-

Remove outer gloves (turn inside out).

-

Remove Tyvek sleeves.

-

Remove lab coat.

-

Remove inner gloves.

-

Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

-

Visual Workflow: Handling Logic

The following diagram illustrates the decision logic for handling this compound safely.

Caption: Decision matrix for PPE selection based on physical state (Solid Dust vs. Liquid Permeation).

Emergency Response & Disposal

Exposure Response[4][5][6]

-

Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Do not rub.

-

Skin Contact:

-

Blot excess liquid (do not rub, which spreads it).

-

Wash with soap and cool water for 15 minutes.

-

Discard contaminated clothing (do not take home to wash).

-

-

Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal (Cradle-to-Grave)

Do not dispose of down the drain.[3] This compound likely possesses aquatic toxicity common to pyridine derivatives.

-

Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste (labeled "Toxic Organic Solid").

-

Liquid Waste:

-

If dissolved in Halogenated solvents (DCM, Chloroform) -> Halogenated Waste .

-

If dissolved in Non-Halogenated (DMSO, MeOH) -> Non-Halogenated Waste .

-

-

Rinsate: The first 3 rinses of any glassware must be collected as hazardous waste.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

-

PubChem. (n.d.). Pyridine-2-carboxamide Compound Summary. National Library of Medicine. (Used for SAR/Class hazard inference). [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.